N-(4-carbamimidoylphenyl)acetamide; acetic acid
CAS No.: 1417637-55-8
Cat. No.: VC4960421
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417637-55-8 |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.259 |
| IUPAC Name | acetic acid;N-(4-carbamimidoylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
| Standard InChI Key | XKTIZPFRKVQOLF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Properties
N-(4-Carbamimidoylphenyl)acetamide; acetic acid is characterized by a benzamidine moiety (a benzene ring with a carbamimidoyl substituent) linked to an acetamide group and acetic acid. The molecular structure is defined by the following key features:
| Property | Value |
|---|---|
| CAS Number | 1417637-55-8 |
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The absence of reported density and thermal stability data suggests that experimental characterization remains ongoing .
Structural Analogues and Derivatives
Patent literature describes derivatives of this compound, such as N-[[4-carbamimidoyl-2-[[2-(dimethylamino)-2-oxoethyl]amino]phenyl]methyl]-3-methylbenzamide; hydrochloride, which exhibit enhanced solubility and binding affinity for serine proteases like Factor VIIIa . These modifications often involve substitutions on the benzamidine core or acetamide group to optimize pharmacokinetic properties.
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis of N-(4-carbamimidoylphenyl)acetamide; acetic acid typically involves multi-step reactions:
-
Benzamidine Formation: Nitration of 4-aminophenylacetamide followed by reduction to introduce the carbamimidoyl group.
-
Acetic Acid Conjugation: Esterification or acid-catalyzed condensation to attach the acetic acid moiety .
A representative synthetic route from patent WO2006027135A1 is summarized below:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-N-phenylacetamide |
| 2 | H₂, Pd/C, Ethanol | 4-Aminophenylacetamide |
| 3 | NH₄Cl, NaCN, HCl | 4-Carbamimidoylphenylacetamide |
| 4 | Acetic anhydride, Pyridine | N-(4-Carbamimidoylphenyl)acetamide |
| 5 | Acetic acid, Reflux | Final Compound |
This pathway emphasizes the use of catalytic hydrogenation and nucleophilic substitution to achieve high yields .
Analytical Characterization
Techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. For instance, -NMR spectra typically show resonances for the acetamide methyl group ( 2.1 ppm) and aromatic protons ( 7.3–7.8 ppm) .
Pharmacological Applications
Anticoagulant Activity
Derivatives of N-(4-carbamimidoylphenyl)acetamide; acetic acid demonstrate potent inhibition of Factor VIIIa, a key enzyme in the blood coagulation cascade. For example, N-[[4-carbamimidoyl-2-(2-amino-2-oxoethoxy)phenyl]methyl]-3-chlorobenzamide showed an IC₅₀ of 12 nM against Factor VIIIa in vitro . This activity is attributed to the compound’s ability to mimic the transition state of protease substrates, thereby blocking enzymatic function.
Structure-Activity Relationships (SAR)
-
Carbamimidoyl Group: Essential for binding to the active site of serine proteases.
-
Acetamide Substituent: Enhances metabolic stability compared to unmodified benzamidines.
-
Acetic Acid Moiety: Improves aqueous solubility, facilitating intravenous administration .
Future Directions and Challenges
Clinical Translation
Despite promising in vitro results, no derivatives of this compound have entered clinical trials. Challenges include optimizing selectivity over related proteases (e.g., thrombin) and mitigating off-target effects.
Novel Formulations
Nanoparticle-based delivery systems are being explored to enhance the bioavailability of benzamidine derivatives. For instance, liposomal encapsulation of N-[[4-carbamimidoylphenyl]methyl]acetamide increased plasma half-life by 3-fold in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume